5-(2-Bromophenyl)-1,3-oxazole-4-carboxylic acid
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Overview
Description
5-(2-Bromophenyl)-1,3-oxazole-4-carboxylic acid is an organic compound that belongs to the oxazole family. This compound is characterized by the presence of a bromophenyl group attached to an oxazole ring, which is further substituted with a carboxylic acid group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(2-Bromophenyl)-1,3-oxazole-4-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-bromobenzoyl chloride with glycine in the presence of a base, followed by cyclization to form the oxazole ring. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Industrial methods also focus on minimizing waste and improving the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 5-(2-Bromophenyl)-1,3-oxazole-4-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The oxazole ring and carboxylic acid group can participate in oxidation and reduction reactions.
Coupling Reactions: The compound can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted oxazole derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
5-(2-Bromophenyl)-1,3-oxazole-4-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and protein binding.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(2-Bromophenyl)-1,3-oxazole-4-carboxylic acid involves its interaction with specific molecular targets. The bromophenyl group can participate in π-π interactions with aromatic residues in proteins, while the oxazole ring can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
5-Phenyl-1,3-oxazole-4-carboxylic acid: Lacks the bromine atom, leading to different reactivity and biological activity.
5-(2-Chlorophenyl)-1,3-oxazole-4-carboxylic acid: Similar structure but with a chlorine atom instead of bromine, which can affect its chemical properties and interactions.
Uniqueness: The presence of the bromine atom in 5-(2-Bromophenyl)-1,3-oxazole-4-carboxylic acid imparts unique reactivity and interaction profiles compared to its analogs. This makes it a valuable compound for specific applications in research and industry.
Properties
Molecular Formula |
C10H6BrNO3 |
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Molecular Weight |
268.06 g/mol |
IUPAC Name |
5-(2-bromophenyl)-1,3-oxazole-4-carboxylic acid |
InChI |
InChI=1S/C10H6BrNO3/c11-7-4-2-1-3-6(7)9-8(10(13)14)12-5-15-9/h1-5H,(H,13,14) |
InChI Key |
KBDXIWQGIGISRG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=C(N=CO2)C(=O)O)Br |
Origin of Product |
United States |
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